
KadsuphilolT
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KadsuphilolT is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of KadsuphilolT involves multiple steps, starting with the extraction of precursor compounds from natural sources. These precursors undergo a series of chemical reactions, including oxidation, reduction, and substitution, to form the final product. The reaction conditions typically involve controlled temperatures, specific catalysts, and precise pH levels to ensure the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the continuous monitoring of reaction parameters and the use of advanced purification techniques to obtain high-purity this compound. The industrial production methods are designed to be cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
KadsuphilolT undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, resulting in the formation of oxidized derivatives.
Reduction: Reduction reactions of this compound involve the use of reducing agents to convert it into reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized derivatives with different functional groups, while reduction can produce various reduced forms with altered chemical properties.
科学的研究の応用
KadsuphilolT has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of KadsuphilolT involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which this compound is used.
類似化合物との比較
KadsuphilolT is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Taiwankadsurins: These are C19 homolignans with similar structural features but different biological activities.
Kadsuphilins: These are C18 lignans with distinct chemical properties and applications.
This compound stands out due to its versatility and potential for various scientific and industrial applications, making it a valuable compound for further research and development.
特性
分子式 |
C34H36O11 |
|---|---|
分子量 |
620.6 g/mol |
IUPAC名 |
[(8S,9S,10S,11R)-3,9-dihydroxy-4,5,19-trimethoxy-9,10-dimethyl-11-[(Z)-2-methylbut-2-enoyl]oxy-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate |
InChI |
InChI=1S/C34H36O11/c1-8-17(2)32(36)44-27-18(3)34(4,38)31(45-33(37)19-12-10-9-11-13-19)21-15-22(39-5)28(40-6)26(35)24(21)25-20(27)14-23-29(30(25)41-7)43-16-42-23/h8-15,18,27,31,35,38H,16H2,1-7H3/b17-8-/t18-,27+,31-,34-/m0/s1 |
InChIキー |
ITTHSLJCJOEKHL-MJPPSPGSSA-N |
異性体SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@@H]([C@]([C@H](C2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)O)OC)OC)OC(=O)C5=CC=CC=C5)(C)O)C |
正規SMILES |
CC=C(C)C(=O)OC1C(C(C(C2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)O)OC)OC)OC(=O)C5=CC=CC=C5)(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


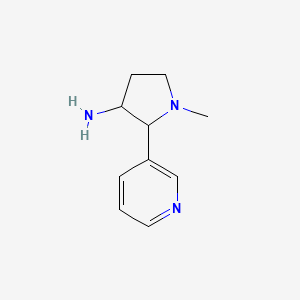



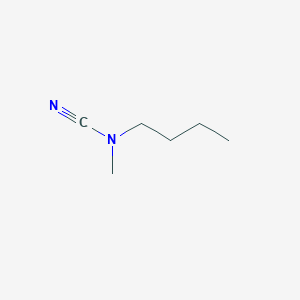

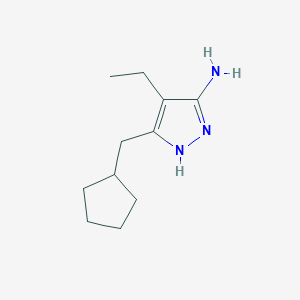


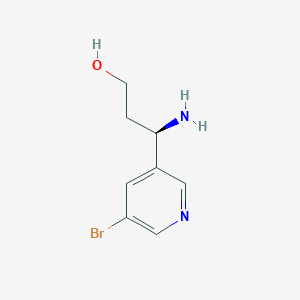
![(2-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13314960.png)
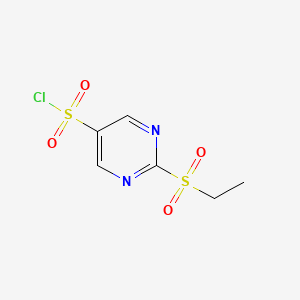
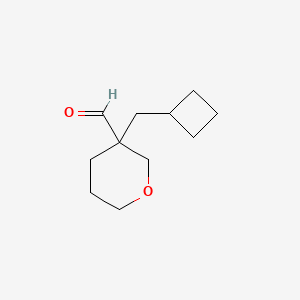
![2-[4-(Benzyloxy)phenyl]-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13314973.png)
